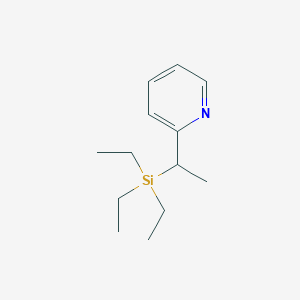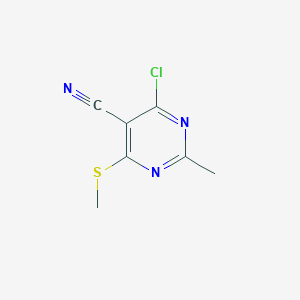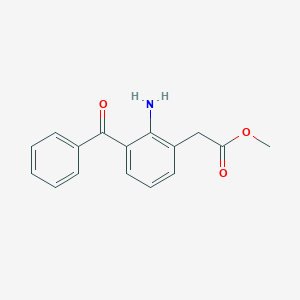
1-Pappea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pappea is a natural product isolated from the Pappea capensis plant, which is commonly found in South Africa. Pappea has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of Pappea is not fully understood. However, it has been suggested that Pappea exerts its biological activities through the modulation of various signaling pathways. For example, Pappea has been found to inhibit the NF-κB pathway, which is involved in inflammation. Pappea has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Pappea has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β. Pappea has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, Pappea has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pappea in lab experiments is that it is a natural product, which means that it is less likely to have toxic effects compared to synthetic compounds. Additionally, Pappea has been found to have a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using Pappea in lab experiments is that it can be difficult to obtain pure Pappea from the plant extract, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are several future directions for Pappea research. One area of interest is the development of Pappea-based therapeutics for inflammatory diseases such as arthritis. Another area of interest is the development of Pappea-based anticancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of Pappea and to identify its molecular targets.
Synthesemethoden
Pappea can be extracted from the roots, stems, and leaves of the Pappea capensis plant. The extraction process involves the use of solvents such as ethanol or methanol. The extract is then subjected to various purification techniques such as chromatography to obtain pure Pappea.
Wissenschaftliche Forschungsanwendungen
Pappea has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Pappea has also been shown to possess antioxidant properties, which can protect against oxidative stress and prevent cellular damage. Additionally, Pappea has been found to have anticancer properties, making it a potential treatment for cancer.
Eigenschaften
CAS-Nummer |
119904-39-1 |
|---|---|
Produktname |
1-Pappea |
Molekularformel |
C41H74NO7P |
Molekulargewicht |
724 g/mol |
IUPAC-Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(E)-hexadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-41(43)49-40(39-48-50(44,45)47-37-35-42)38-46-36-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,33,36,40H,3-10,12,14-16,18,20,23-25,27,29-32,34-35,37-39,42H2,1-2H3,(H,44,45)/b13-11-,19-17-,22-21-,28-26-,36-33+/t40-/m1/s1 |
InChI-Schlüssel |
UUYSKERSKRMYME-HSHOETESSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Synonyme |
1-palmitoyl-2-arachidonoyl plasmalogen phosphatidylethanolamine 1-PAPPEA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
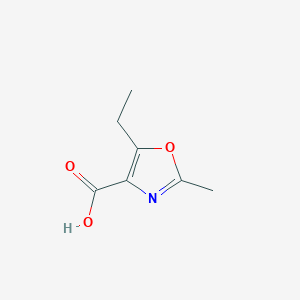
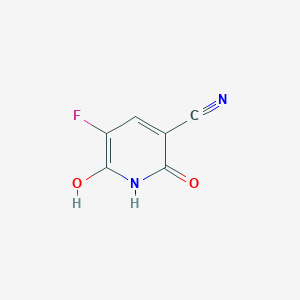
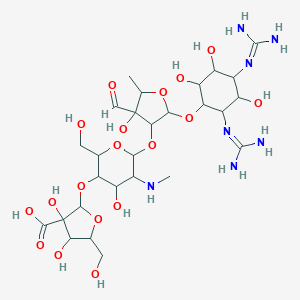
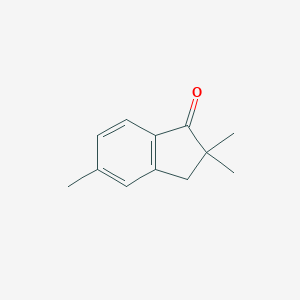

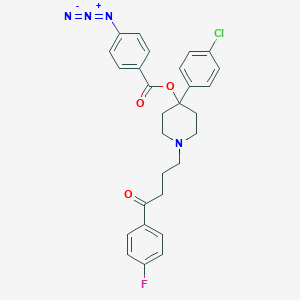
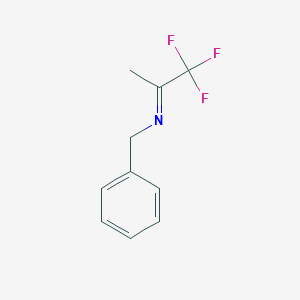
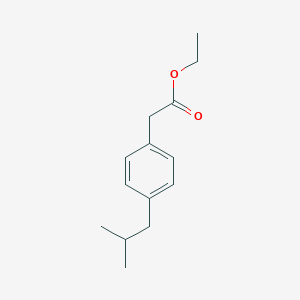
![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)
